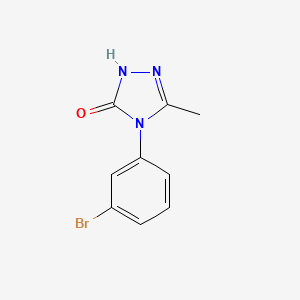

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one

Beschreibung

4-(3-Bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 1,2,4-triazol-5-one family. Its structure comprises a triazole ring substituted with a 3-bromophenyl group at position 4 and a methyl group at position 2. The bromine atom confers electron-withdrawing properties, influencing both the compound’s electronic configuration and biological interactions.

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJOLWZUXHSASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

Industrial production of 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a triazole ring substituted with a bromophenyl group and a methyl group, contributing to its unique reactivity and biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one. For instance, one study utilized the MTT assay to evaluate its cytotoxic effects on various human cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The findings indicated that this compound exhibited significant cytotoxicity, with an IC50 value of 16.63 μM against Caco-2 cells, outperforming traditional chemotherapeutics like cisplatin and etoposide .

Case Study: Apoptosis Induction

The mechanism of action was further elucidated through Annexin V assays, which suggested that the compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

Antimicrobial Properties

The triazole scaffold is well-known for its antimicrobial activity. Research has shown that derivatives of 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one possess potent antibacterial and antifungal properties. A study evaluating various triazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Comparative Antimicrobial Activity

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies suggest that the bromophenyl moiety enhances binding affinity to target proteins involved in cancer proliferation and microbial resistance .

Other Biological Activities

Beyond anticancer and antimicrobial effects, 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one has shown potential in various other applications:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.

- Antiviral : Research indicates potential antiviral activity against certain viruses.

- Agricultural Uses : The compound may also serve as a fungicide or herbicide in agricultural applications due to its biological activity against plant pathogens .

Wirkmechanismus

The mechanism of action of 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the triazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Electronic Properties

The pharmacological profile of 1,2,4-triazol-5-ones is highly dependent on substituent effects. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (Br, Cl, NO₂): Enhance acidity (lower pKa) and improve antioxidant/antimicrobial activities by stabilizing radical intermediates .

- Electron-Donating Groups (OMe, NH₂) : Reduce acidity and may decrease bioactivity, though they improve solubility .

- Substituent Position : Meta-substituted bromophenyl (target compound) may offer better steric compatibility with enzyme active sites compared to para-substituted analogs .

Antioxidant Activity

Triazol-5-ones with arylideneamino or nitrobenzoxy substituents (e.g., 3-nitrobenzoxy derivatives) exhibit potent radical scavenging (IC₅₀: 10–40 μM in DPPH assays), outperforming BHT/BHA references .

Antitumor and Anticancer Activity

Compounds like 4-benzyl-3-(pyrrolylmethyl)-triazol-5-one show IC₅₀ values of 1–5 μM against cancer cell lines via EGFR kinase inhibition . The bromophenyl group’s electron-withdrawing nature may enhance DNA intercalation or protein binding, though experimental validation is needed .

Anticonvulsant Activity

4-(4-Chlorophenyl)-3-methyl-triazol-5-one derivatives demonstrate ED₅₀ values of ~25 mg/kg in MES tests, attributed to GABAergic modulation . Bromine’s larger atomic radius compared to chlorine may alter pharmacokinetics but retain efficacy .

Biologische Aktivität

4-(3-Bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one (CAS Number: 259750-15-7) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a triazole ring, contributing to its pharmacological properties. The following sections delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activities. In particular, compounds similar to 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one have shown effectiveness against various bacterial strains. A study demonstrated that certain triazole derivatives displayed inhibitory effects on the enzyme DprE1 from Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments conducted on mammalian cell lines have revealed that triazole compounds can exhibit varying degrees of toxicity. For instance, the MTT assay was employed to evaluate the cytotoxic effects of similar compounds on mouse fibroblast cells (3T3). Results indicated that concentrations up to 50 μg/mL were generally permissible without significant cytotoxicity .

The mechanisms through which 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one exerts its biological activity may involve interference with key biological pathways. Triazoles are known to inhibit enzymes involved in nucleic acid synthesis and cell wall formation in bacteria and fungi. The specific interactions at the molecular level remain an area for further investigation.

Research Findings

Case Study: Tuberculosis Treatment

In a recent study focusing on tuberculosis treatment, researchers synthesized several triazole derivatives and assessed their efficacy against the DprE1 enzyme. The study found that specific compounds exhibited promising inhibitory activity, indicating that modifications to the triazole structure could enhance antimicrobial potency against Mycobacterium tuberculosis. This highlights the therapeutic potential of compounds like 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one in developing new anti-tubercular agents .

Case Study: Safety Profile Assessment

A comprehensive safety assessment was conducted to evaluate the toxicological profile of similar triazole compounds. The findings suggested that while some derivatives exhibited mild toxicity at higher concentrations, many remained within safe limits for therapeutic application. This underscores the importance of structural modifications in minimizing cytotoxic effects while retaining biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-bromophenyl)-3-methyl-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl precursors. Key steps include refluxing in ethanol with catalytic acid (e.g., H₂SO₄) and purifying via recrystallization. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to improve yield. For example, highlights the use of triethylamine as a base in similar triazolone syntheses to facilitate Schiff base formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are discrepancies between experimental and theoretical data resolved?

- Methodology :

- Experimental : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), FT-IR (KBr pellet), and UV-Vis (ethanol) are standard. For example, reports using Veda4f software to assign IR vibrational modes.

- Theoretical : DFT (B3LYP/6-311G(d,p)) and HF methods calculate NMR/IR spectra. Discrepancies (e.g., solvent effects in NMR) are addressed via linear regression (δ_exp = a + bδ_calc) and scaling factors (e.g., 0.9613 for IR).

Q. How can preliminary biological screening (e.g., antimicrobial activity) be designed for this compound?

- Methodology : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) is determined via broth microdilution (). Positive controls (e.g., ampicillin) and solvent-only blanks ensure validity.

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting electronic properties and reactivity?

- Methodology :

- DFT : B3LYP/6-311G(d,p) calculates HOMO-LUMO energies, Mulliken charges, and electrostatic potential surfaces. shows dipole moments and ionization potentials correlate with antimicrobial activity.

- Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51 for antifungal activity). Validation via MD simulations (100 ns) assesses binding stability.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) determines bond lengths/angles and packing motifs. SHELXTL ( ) refines structures, while ORTEP-3 visualizes thermal ellipsoids. highlights resolving thione tautomerism via S1–C5 bond lengths (1.68–1.72 Å).

Q. What experimental and theoretical approaches address contradictions in spectral or biological data?

- Case Study : If experimental IR shows a peak at 1680 cm⁻¹ (C=O stretch) but DFT predicts 1720 cm⁻¹, re-optimize geometry with solvent models (e.g., PCM) or check anharmonic corrections. resolves such issues via scaling factors and error analysis in SigmaPlot.

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring or replace bromine with fluorine ( ).

- Assays : Compare MIC values and computational descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity.

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.